![molecular formula C6H10O3 B12994147 2,5-Dioxaspiro[3.4]octan-7-ol](/img/structure/B12994147.png)
2,5-Dioxaspiro[3.4]octan-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dioxaspiro[34]octan-7-ol is a chemical compound with the molecular formula C6H10O3 It is characterized by a spirocyclic structure containing two oxygen atoms and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxaspiro[3.4]octan-7-ol typically involves the reaction of diols with epoxides under acidic or basic conditions. One common method includes the use of a diol and an epoxide in the presence of a catalyst such as sulfuric acid or sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity starting materials and precise control of reaction parameters are crucial for large-scale synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dioxaspiro[3.4]octan-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form a diol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of spirocyclic ketones or aldehydes.
Reduction: Formation of spirocyclic diols.
Substitution: Formation of spirocyclic halides or amines.
Applications De Recherche Scientifique
2,5-Dioxaspiro[3.4]octan-7-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-Dioxaspiro[3.4]octan-7-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the spirocyclic structure may interact with enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dioxaspiro[3.4]octan-7-one: Similar structure but with a ketone group instead of a hydroxyl group.
5,8-Dioxaspiro[3.4]octan-2-ol: Similar spirocyclic structure with different positioning of oxygen atoms and hydroxyl group.
Uniqueness
2,5-Dioxaspiro[3.4]octan-7-ol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C6H10O3 |
|---|---|
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
2,5-dioxaspiro[3.4]octan-7-ol |
InChI |
InChI=1S/C6H10O3/c7-5-1-6(9-2-5)3-8-4-6/h5,7H,1-4H2 |
Clé InChI |
ZWUOQJUHBLHYJJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(COC12COC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12994075.png)
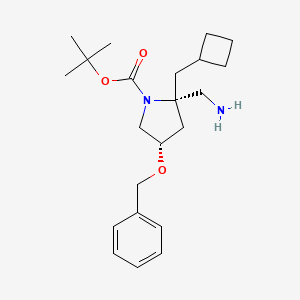

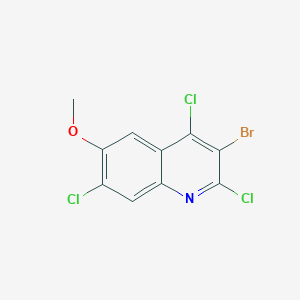
![Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B12994095.png)
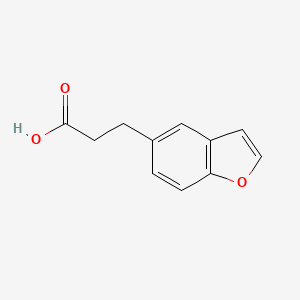
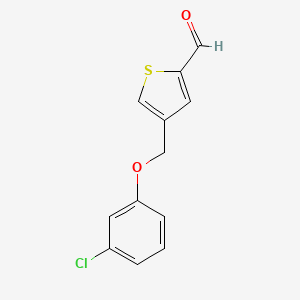
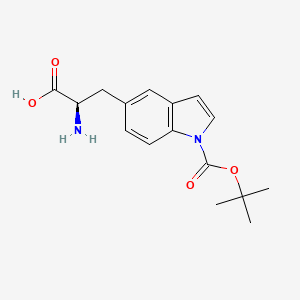
![Benzyl 3-(1-bromo-5,8-dichloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B12994133.png)
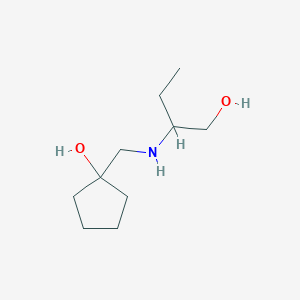
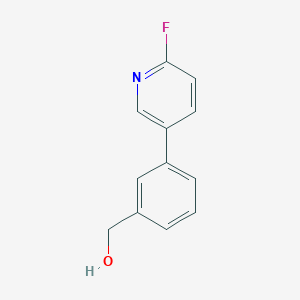
![tert-Butyl 5-oxo-5,7-dihydrospiro[cyclopenta[c]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12994150.png)
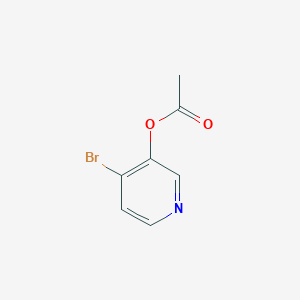
![1-(Prop-2-yn-1-yl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B12994159.png)
